molecular formula C16H22N2O3S B10841663 N-(5-sulfamoyl-2,3-dihydro-1H-inden-2-yl)cyclohexanecarboxamide

N-(5-sulfamoyl-2,3-dihydro-1H-inden-2-yl)cyclohexanecarboxamide

Cat. No. B10841663
M. Wt: 322.4 g/mol
InChI Key: PUAFUZDTMVHXBP-UHFFFAOYSA-N
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Description

2-cyclohexylamido-5-sulfonamidoindane is a small organic molecule with the chemical formula C16H22N2O3S It is known for its complex structure, which includes a cyclohexylamido group and a sulfonamido group attached to an indane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexylamido-5-sulfonamidoindane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indane Ring: The indane ring can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Sulfonamido Group: The sulfonamido group can be introduced via sulfonation, followed by amination

    Attachment of the Cyclohexylamido Group: The final step involves the formation of the cyclohexylamido group through an amide coupling reaction. This can be achieved by reacting the sulfonamidoindane intermediate with cyclohexylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of 2-cyclohexylamido-5-sulfonamidoindane may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexylamido-5-sulfonamidoindane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamido group to a sulfonamide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamido group, where nucleophiles such as amines or thiols replace the sulfonamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfonamide

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-cyclohexylamido-5-sulfonamidoindane has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-cyclohexylamido-5-sulfonamidoindane involves its interaction with specific molecular targets. For example, it has been shown to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance . The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can lead to various physiological effects, depending on the tissue and context in which the enzyme is active.

Comparison with Similar Compounds

2-cyclohexylamido-5-sulfonamidoindane can be compared with other sulfonamidoindane derivatives, such as:

    N-(5-sulfamoyl-2,3-dihydro-1H-inden-2-yl)cyclohexanecarboxamide: Similar structure but with a carboxamide group instead of a sulfonamido group.

    Indanesulfonamide Derivative 12b: Another derivative with variations in the substituents on the indane ring.

The uniqueness of 2-cyclohexylamido-5-sulfonamidoindane lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

properties

Molecular Formula

C16H22N2O3S

Molecular Weight

322.4 g/mol

IUPAC Name

N-(5-sulfamoyl-2,3-dihydro-1H-inden-2-yl)cyclohexanecarboxamide

InChI

InChI=1S/C16H22N2O3S/c17-22(20,21)15-7-6-12-8-14(9-13(12)10-15)18-16(19)11-4-2-1-3-5-11/h6-7,10-11,14H,1-5,8-9H2,(H,18,19)(H2,17,20,21)

InChI Key

PUAFUZDTMVHXBP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2CC3=C(C2)C=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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